3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-leucinate
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Overview
Description
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is a complex organic compound with a unique structure that combines a chromen ring system with a benzyloxycarbonyl amino acid ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE typically involves multiple steps. One common route includes the formation of the chromen ring system followed by the introduction of the benzyloxycarbonyl amino acid ester moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE
- 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL CYCLOHEXANECARBOXYLATE
Uniqueness
Compared to similar compounds, 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE stands out due to its unique combination of a chromen ring system and a benzyloxycarbonyl amino acid ester moiety. This structural feature may confer distinct biological activities and synthetic utility, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C28H31NO6/c1-17(2)13-22(29-28(32)33-16-19-9-5-4-6-10-19)27(31)35-24-15-18(3)14-23-25(24)20-11-7-8-12-21(20)26(30)34-23/h4-6,9-10,14-15,17,22H,7-8,11-13,16H2,1-3H3,(H,29,32)/t22-/m0/s1 |
InChI Key |
LSITZVLLHUFTEJ-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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